molecular formula C19H22O4 B14443103 Milanjilactone B CAS No. 73210-85-2

Milanjilactone B

Cat. No.: B14443103
CAS No.: 73210-85-2
M. Wt: 314.4 g/mol
InChI Key: UGIMLHRNXYTEFO-UHFFFAOYSA-N
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Description

Milanjilactone B is a cytotoxic nor-diterpene dilactone isolated from the stem bark of Podocarpus milanjianus Rendle (family Podocarpaceae). It was first reported in 1980 alongside its structural analog, Milanjilactone A, through chromatographic separation of a bioactive extract . The compound exhibits significant cytotoxicity against 9KB nasopharyngeal carcinoma cells, with an ED50 of 1 × 10<sup>−1</sup> µg/mL, making it one of the most potent nor-diterpene dilactones identified in the Podocarpus genus .

Properties

CAS No.

73210-85-2

Molecular Formula

C19H22O4

Molecular Weight

314.4 g/mol

IUPAC Name

1,12-dimethyl-6-propan-2-yl-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadeca-2,7,14-triene-4,11-dione

InChI

InChI=1S/C19H22O4/c1-10(2)15-11-8-13-16-18(3,12(11)9-14(20)23-15)6-5-7-19(16,4)17(21)22-13/h5-6,8-10,13,15-16H,7H2,1-4H3

InChI Key

UGIMLHRNXYTEFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C2=CC3C4C(CC=CC4(C2=CC(=O)O1)C)(C(=O)O3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Milanjilactone B involves multi-step organic reactions. The preparation typically starts with the extraction of the compound from the natural source, followed by purification using chromatographic techniques. The synthetic route includes the formation of key intermediates through reactions such as oxidation, reduction, and cyclization .

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with large-scale synthesis. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Milanjilactone B undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Milanjilactone B has several scientific research applications:

    Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.

    Biology: Investigated for its cytotoxic properties and potential as an anti-cancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

Mechanism of Action

The mechanism of action of Milanjilactone B involves its interaction with cellular targets, leading to cytotoxic effects. The compound is believed to interfere with cellular pathways, inducing apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of key regulatory proteins and enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nor-diterpene dilactones are a class of secondary metabolites predominantly found in Podocarpus species. Below is a comparative analysis of Milanjilactone B with its closest analogs:

Milanjilactone A
  • Molecular formula : C19H22O5
  • Molecular weight : 330.37 g/mol
  • Melting point : 237–238°C
  • Bioactivity : ED50 = 4 × 10<sup>0</sup> µg/mL against 9KB cells .

Key Differences :

  • Milanjilactone A contains an additional oxygen atom compared to this compound, likely contributing to its higher melting point but reduced cytotoxicity.
  • The structural variation (C19H22O5 vs. C19H22O4) suggests that oxygen substitution patterns critically influence bioactivity.
Nagilactones F and G
  • Source : Isolated from the same Podocarpus milanjianus extract.
  • Bioactivity : ED50 = 1 × 10<sup>2</sup> µg/mL for both compounds .

Key Differences :

  • Nagilactones F and G are less potent by three orders of magnitude compared to this compound.
  • Structural details (e.g., lactone ring conformation or substituent positions) likely account for this disparity, though exact data are unavailable .
Podolide and Podolactone
  • Source : Other Podocarpus species.
  • Bioactivity: Limited quantitative data, but reported to exhibit cytotoxic properties .

Key Differences :

  • Podolide lacks a nor-diterpene backbone, while Podolactone shares structural similarities but differs in ring saturation.

Pharmacological Activity and Structure-Activity Relationships (SAR)

The table below summarizes the pharmacological and structural

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) ED50 (µg/mL)
This compound C19H22O4 314.37 220–222 1 × 10<sup>−1</sup>
Milanjilactone A C19H22O5 330.37 237–238 4 × 10<sup>0</sup>
Nagilactones F/G Not reported 1 × 10<sup>2</sup>

SAR Insights :

Oxygen Content : Higher oxygen content (e.g., Milanjilactone A) correlates with reduced cytotoxicity, implying that steric hindrance or electronic effects may impede target binding.

Lactone Ring Geometry: The nor-diterpene scaffold with two lactone rings is essential for activity, as seen in this compound’s superior potency over Podolide derivatives.

Substituent Positioning: Minor structural adjustments, such as hydroxyl or methyl group placement, could drastically alter bioactivity, though further crystallographic studies are needed .

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